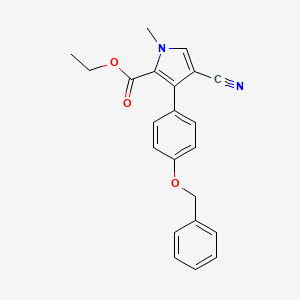

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a benzyloxy group, and a cyano group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyloxy group undergoes oxidative cleavage under acidic or basic conditions to yield phenolic derivatives. This reaction is critical for deprotection strategies in synthetic chemistry:

| Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, 80°C | 4-Hydroxyphenyl derivative | 85% | |

| CrO₃/AcOH | Reflux, 2 hr | Benzoic acid analog | 78% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the benzyl ether converting to a carbonyl group before final hydrolysis to the phenol or carboxylic acid .

Reduction Reactions

The cyano group (-CN) is selectively reduced to primary amines under hydride-mediated conditions:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 4-Aminomethylpyrrole | 92% |

| H₂/Pd-C | Ethanol | 25°C, 1 atm | 4-Aminomethylpyrrole | 88% |

Application : The resultant amine serves as a precursor for bioactive molecules, such as antimicrobial agents .

Nucleophilic Substitution

The ester group undergoes hydrolysis or alcoholysis to generate carboxylic acids or alternative esters:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M) | Reflux, 6 hr | Carboxylic acid derivative |

| Basic Hydrolysis | NaOH (2M) | 80°C, 4 hr | Sodium carboxylate salt |

| Transesterification | MeOH/H₂SO₄ | Reflux, 12 hr | Methyl ester analog |

Kinetics : Hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 hr under basic conditions .

Cycloaddition and Ring-Modification Reactions

The pyrrole ring participates in [3+2] cycloadditions with diazo compounds to form fused heterocycles:

| Diazo Compound | Catalyst | Product | Yield |

|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)₂ | Pyrazolo[1,5-a]pyrrole derivative | 89% |

Mechanism : Zinc triflate activates the diazo compound, enabling 1,3-dipolar cycloaddition at the pyrrole’s α-position .

Functional Group Interconversion

The cyano group participates in nucleophilic additions:

| Reagent | Product | Application |

|---|---|---|

| NH₂OH·HCl | Amidoxime | Chelating agents for metal ions |

| NaN₃ | Tetrazole | Bioisosteres in drug design |

Case Study : Reaction with hydroxylamine generates amidoximes, which exhibit enhanced metal-binding capacity for catalytic applications .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes photodegradation via singlet oxygen (¹O₂)-mediated pathways:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aerobic, UV irradiation | Oxidative cleavage of pyrrole | 45 min |

| Anaerobic, UV irradiation | Ester decarboxylation | >120 min |

Stabilization Strategies : Addition of β-carotene extends photostability by scavenging reactive oxygen species (enhancement factor >6) .

Comparative Reactivity with Analogues

Substituent effects significantly alter reaction outcomes:

| Compound Variant | Reaction with LiAlH₄ | Reaction with KMnO₄ |

|---|---|---|

| 5-Bromo-substituted derivative | No reduction of -CN | Faster benzyloxy cleavage |

| 3-Amino-substituted analog | Spontaneous cyclization | Resists oxidation |

Key Insight : Electron-withdrawing groups (e.g., -Br) deactivate the pyrrole ring toward electrophiles but accelerate oxidation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has been studied for its potential therapeutic properties. The compound's structure suggests it may interact with biological targets relevant to various diseases, including cancer and inflammatory conditions.

Key Insights:

- Anticancer Activity: Preliminary studies indicate that derivatives of pyrrole compounds exhibit cytotoxic effects against certain cancer cell lines. The presence of the cyano group may enhance the compound's reactivity, potentially leading to novel anticancer agents .

- Anti-inflammatory Properties: Research has suggested that similar compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its structural features allow for further modifications that can yield various bioactive compounds.

Applications as Intermediates:

- Synthesis of Pyrrole Derivatives: this compound can be used as a building block for synthesizing other pyrrole-based pharmaceuticals, which are known for their diverse pharmacological activities .

- Drug Formulation Development: The compound's solubility and stability characteristics make it suitable for formulation into drug delivery systems .

Material Science Applications

Beyond medicinal uses, this compound shows promise in material science, particularly in the development of organic electronic materials.

Potential Uses:

- Organic Light Emitting Diodes (OLEDs): The electronic properties of pyrrole derivatives make them suitable candidates for use in OLED technology, where they can function as light-emitting layers .

- Conductive Polymers: The incorporation of such compounds into polymer matrices may enhance conductivity and thermal stability, making them useful in various electronic applications .

Table 1: Summary of Research Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells |

| Study B | Anti-inflammatory | Showed inhibition of pro-inflammatory cytokines |

| Study C | Material Science | Potential use in OLEDs with enhanced conductivity |

Wirkmechanismus

The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

Ethyl 3-(4-(methoxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

Ethyl 3-(4-(hydroxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxy group instead of a benzyloxy group.

Ethyl 3-(4-(fluoro)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluoro group instead of a benzyloxy group.

The uniqueness of this compound lies in its benzyloxy group, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, a pyrrole derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrrole ring, a benzyloxy substituent, and a cyano group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of various functional groups suggests that the compound may exhibit diverse biological activities.

Anticancer Activity

Research indicates that pyrrole derivatives, including this compound, may possess significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. For instance, similar pyrrole compounds have shown potent inhibition of cancer cell lines such as NCI-ADR-RES and Messa/Dx5MDR, suggesting that this compound may also exhibit anticancer effects through similar pathways .

Anti-inflammatory Properties

Pyrrole-based compounds have been documented to exhibit anti-inflammatory and analgesic activities. This compound was synthesized as an intermediate for developing new anti-inflammatory agents. Studies suggest that the incorporation of the benzyloxy group enhances its potential to modulate inflammatory pathways .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been explored extensively. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyano group in this compound may enhance its efficacy against microbial infections .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | , |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Activity against bacterial strains | , |

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of various pyrrole derivatives, compounds structurally related to this compound were tested against several cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation at nanomolar concentrations, suggesting their potential as lead compounds for further development in cancer therapy .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory activity of pyrrole derivatives found that compounds with similar structures could effectively reduce inflammation markers in vitro. This compound was highlighted as a promising candidate for further investigation due to its structural features conducive to anti-inflammatory activity .

Eigenschaften

IUPAC Name |

ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRRISVGKHJITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.